(5R,10R)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one
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Overview
Description
(5R,10R)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[103003,508,10]pentadecan-14-one is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,10R)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one typically involves multi-step organic reactions. The initial step often includes the formation of the core tetracyclic structure through cyclization reactions. Subsequent steps involve the introduction of functional groups such as methyl and methylidene groups under controlled conditions. Common reagents used in these reactions include strong acids or bases, and catalysts to facilitate the cyclization and functionalization processes.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5R,10R)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (5R,10R)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one is used as a model compound to study complex organic reactions and mechanisms.
Biology
In biology, this compound is investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine
In medicine, research focuses on its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
In industry, it is explored for its use in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (5R,10R)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (5R,10R)-5,10-dimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one
- (5R,10R)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-13-one
Uniqueness
The presence of the methylidene group at the 15th position and the specific stereochemistry of (5R,10R)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[103003,508,10]pentadecan-14-one distinguishes it from similar compounds
Properties
Molecular Formula |
C15H20O4 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(5R,10R)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one |
InChI |
InChI=1S/C15H20O4/c1-8-9-6-12-14(2,19-12)5-4-11-15(3,18-11)7-10(9)17-13(8)16/h9-12H,1,4-7H2,2-3H3/t9?,10?,11?,12?,14-,15-/m1/s1 |
InChI Key |
SSZZFAJCDFWCJW-FFBFRKHDSA-N |
Isomeric SMILES |
C[C@@]12CCC3[C@](O3)(CC4C(CC1O2)C(=C)C(=O)O4)C |
Canonical SMILES |
CC12CCC3C(O3)(CC4C(CC1O2)C(=C)C(=O)O4)C |
Origin of Product |
United States |
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